4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a bromo-fluorophenyl group
Preparation Methods
The synthesis of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromo and Fluoro Groups: The bromo and fluoro substituents are introduced via halogenation reactions. For instance, bromination and fluorination can be achieved using reagents such as bromine and fluorine sources under controlled conditions.
Coupling Reactions: The final step involves coupling the bromo-fluorophenyl group with the pyrrolidine ring.
Chemical Reactions Analysis
4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyrrolidine ring.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds, expanding its utility in organic synthesis.
Scientific Research Applications
4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold in the design of biologically active molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(3-Bromo-4-fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds such as:
3-(4-Fluorophenyl)pyrrolidine: This compound lacks the bromo substituent, which may affect its biological activity and chemical reactivity.
4-Bromo-3-(4-fluorophenyl)-1H-pyrazol-5-amine: This compound features a pyrazole ring instead of a pyrrolidine ring, leading to different chemical properties and applications.
3-Bromo-2-(4-fluorophenyl)pyridin-4-amine: This compound contains a pyridine ring, which can influence its electronic properties and reactivity.
Properties
Molecular Formula |
C10H12BrFN2 |
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Molecular Weight |
259.12 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12BrFN2/c11-8-3-6(1-2-9(8)12)7-4-14-5-10(7)13/h1-3,7,10,14H,4-5,13H2 |
InChI Key |
URLMZGXDHFXONF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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